2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiophene, a pyridine, an imidazolidine, and a carboxamide . These groups are common in many biologically active compounds and pharmaceuticals.
Synthesis Analysis
While specific synthesis methods for this exact compound are not available, similar compounds are often synthesized through various cyclization processes or domino reactions .Scientific Research Applications
Medicinal Chemistry and Drug Design
Research on imidazo[1,2-a]pyrimidine derivatives, including compounds with structural similarities to the query molecule, highlights their potential in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. For example, compounds with imidazo[1,2-a]pyrimidine moieties have been explored for their roles as antagonists in various receptors and enzymes, demonstrating the versatility of this scaffold in drug design. Modifications to the imidazo[1,2-a]pyrimidine system have been investigated to reduce metabolism mediated by aldehyde oxidase, a significant consideration in developing more stable therapeutic agents (Linton et al., 2011).
Antimicrobial and Antifungal Activities
Compounds featuring imidazo[1,2-a]pyridine and related heterocycles have been assessed for their antimicrobial and antifungal properties. This research avenue underscores the potential of such compounds in addressing various infectious diseases. For instance, a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and screened for in vitro antibacterial and antifungal activities, showcasing the broad-spectrum potential of these molecules (Desai et al., 2011).
Antiprotozoal Agents
Research into dicationic imidazo[1,2-a]pyridines and related structures has revealed their potential as antiprotozoal agents. Such studies are crucial for developing treatments against protozoal infections, with certain compounds showing significant in vitro and in vivo activity against protozoal pathogens (Ismail et al., 2004).
Organic Synthesis and Chemical Methodologies
The synthesis of compounds incorporating the imidazo[1,2-a]pyridine system and related heterocycles is an area of active research, reflecting the scientific interest in developing new synthetic methodologies. These studies not only expand the toolkit of organic synthesis but also open pathways to novel compounds with potential applications in various fields of chemistry and biology. For instance, novel methods for the preparation of (2-aminopyridin-4-yl)methanol, a precursor to many heterocyclic compounds, demonstrate the ongoing advancements in the synthesis of complex molecules (Lifshits et al., 2015).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Given the broad range of activities of imidazole derivatives, it can be inferred that this compound could potentially have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
2-oxo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-13-16-2-3-18(13)14(20)17-7-10-5-12(8-15-6-10)11-1-4-21-9-11/h1,4-6,8-9H,2-3,7H2,(H,16,19)(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAICTCLVINULPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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